

# AZD5462 Structure-Activity Relationship: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AZD5462   |           |
| Cat. No.:            | B12405063 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of **AZD5462**, a selective, orally bioavailable allosteric agonist of the Relaxin Family Peptide Receptor 1 (RXFP1). **AZD5462** is currently under investigation as a potential therapeutic for heart failure. This document outlines the medicinal chemistry evolution from early leads to the clinical candidate, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

#### Introduction

**AZD5462** is a novel small molecule that acts as a pharmacological mimic of relaxin H2, the endogenous ligand for RXFP1.[1][2] Activation of RXFP1 is associated with beneficial cardiovascular effects, including anti-fibrotic and anti-inflammatory properties, making it a promising target for the treatment of heart failure.[3][4] The development of an oral small-molecule agonist like **AZD5462** represents a significant advancement over the administration of recombinant relaxin peptides.[5][6]

The discovery of **AZD5462** originated from the high-throughput screening hit ML290, which was subsequently optimized to the potent but metabolically unstable compound AZ7976.[2][3] Further medicinal chemistry efforts focused on improving metabolic stability and pharmacokinetic properties led to the identification of **AZD5462**.[2][7]



## Structure-Activity Relationship (SAR)

The optimization of the lead compound ML290 to the clinical candidate **AZD5462** involved systematic modifications to enhance potency, selectivity, and pharmacokinetic properties. The key structural changes included the removal of a metabolically labile SF5 substituent and the replacement of a phenyl ring with an aliphatic fragment to reduce the LogD.[8]

### **Quantitative SAR Data**

The following table summarizes the in vitro potency of **AZD5462** and its precursors in various cell lines. Potency is expressed as pEC50 from cAMP accumulation assays.

| Compound | Human CHO-<br>K1 RXFP1<br>pEC50 | Human<br>HEK293<br>RXFP1 pEC50 | Cynomolgus<br>HEK293<br>RXFP1 pEC50 | Rat CHO-K1<br>RXFP1 pEC50 |
|----------|---------------------------------|--------------------------------|-------------------------------------|---------------------------|
| AZD5462  | 7.7                             | 7.4                            | 7.4                                 | 5.29                      |

Data sourced from BioWorld.[9]

#### **Pharmacokinetics**

Pharmacokinetic properties of **AZD5462** were evaluated in rats and cynomolgus monkeys, demonstrating its suitability for oral administration.

| Specie<br>s              | Dose<br>(IV,<br>mg/kg) | Dose<br>(PO,<br>mg/kg) | CL<br>(mL/mi<br>n/kg) | Vd<br>(L/kg) | T½ (IV,<br>h) | T½<br>(PO, h) | Cmax<br>(µM/L) | Oral<br>Bioava<br>ilabilit<br>y (%) |
|--------------------------|------------------------|------------------------|-----------------------|--------------|---------------|---------------|----------------|-------------------------------------|
| Rat                      | 2                      | 1                      | 24                    | 0.98         | 1.2           | 2.9           | 0.23           | 58                                  |
| Cynom<br>olgus<br>Monkey | 2                      | 5                      | 9.1                   | 0.56         | 4.7           | 7.2           | 0.94           | 12                                  |

Data sourced from BioWorld.[9]



## **Mechanism of Action and Signaling Pathway**

**AZD5462** is an allosteric agonist of RXFP1.[7][10] It activates a similar panel of downstream signaling pathways as the native ligand, relaxin H2.[2][3] However, a key distinction is that **AZD5462** does not modulate relaxin H2-mediated cAMP second messenger responsiveness. [2][3][7] The activation of RXFP1 by relaxin and its small-molecule agonists is complex, involving G-protein coupling and subsequent activation of various downstream effectors.

The diagram below illustrates the proposed signaling pathway of RXFP1 activation.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Discovery of Clinical Candidate AZD5462, a Selective Oral Allosteric RXFP1 Agonist for Treatment of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection Discovery of Clinical Candidate AZD5462, a Selective Oral Allosteric RXFP1
  Agonist for Treatment of Heart Failure Journal of Medicinal Chemistry Figshare
  [acs.figshare.com]
- 4. AZD-5462 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 5. AZD5462 / AstraZeneca [delta.larvol.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. AstraZeneca JMC Reports on RXFP1 Agonist AZD5462 [synapse.patsnap.com]
- 9. RXFP1 agonist AZD-5462 demonstrates efficacy in model of HFrEF | BioWorld [bioworld.com]
- 10. AZD5462 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- To cite this document: BenchChem. [AZD5462 Structure-Activity Relationship: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12405063#azd5462-structure-activity-relationship]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com